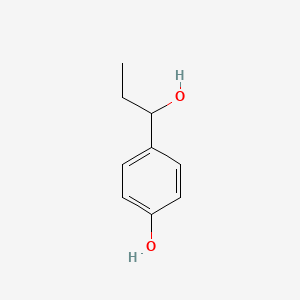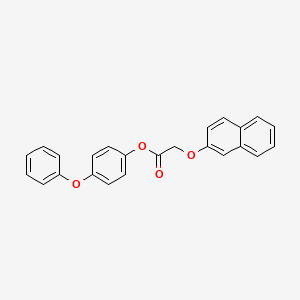![molecular formula C21H16O3S B2486917 4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate CAS No. 331460-51-6](/img/structure/B2486917.png)
4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including halogenation, nucleophilic substitution, and cyclization processes. For instance, compounds with structural similarities are synthesized through reactions involving specific substituents to achieve desired functionalities (Sharrna, Singh, & Rai, 1998). Electropolymerization methods have also been explored to obtain novel materials with low band gaps, showcasing the versatility in synthetic approaches for complex organic molecules (Neef, Brotherston, & Ferraris, 1999).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's reactivity and properties. Single crystal X-ray diffraction methods are commonly used to determine the precise arrangement of atoms within a compound. For example, structural analysis of a closely related compound revealed its molecular configuration and interactions, providing insights into its chemical behavior (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by various factors, including the presence of functional groups and the overall molecular structure. Studies on related molecules have explored their potential as intermediates in the synthesis of pharmacologically relevant molecules, demonstrating the importance of understanding the compound's chemical behavior (Korkmaz & Zora, 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its application in material science and engineering (Nagaraju et al., 2018).
Chemical Properties Analysis
The compound's chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are key to its applications in organic synthesis and material science. Detailed studies on related compounds have provided insights into their electronic and photophysical properties, highlighting the potential for applications in optoelectronic devices and as probes for biological systems (Vennila et al., 2023).
Applications De Recherche Scientifique
Antimicrobial Agents : A study synthesized a series of compounds related to the mentioned chemical, which were screened for in vitro antibacterial and antifungal activities against various bacterial and fungal strains, showing potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
X-ray Crystallography Studies : Another study focused on the synthesis and structural analysis of a similar compound through single crystal X-ray diffraction method. This kind of research is crucial in understanding the molecular structure and properties of new chemical compounds (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Synthesis of Newer Analogues : A 2017 study involved the synthesis of newer analogues from a compound similar to the one mentioned, aiming to develop novel classes of antimicrobial agents. This highlights the continuous exploration in the field of pharmaceutical chemistry for new therapeutic agents (Patel & Patel, 2017).
Angiotensin II Receptor Antagonists : Research on a compound structurally similar to the one explored its potential as a non-peptide angiotensin II receptor antagonist. Such studies are significant in developing new treatments for conditions like hypertension (Destro & Soave, 1995).
Microwave Assisted Synthesis : A paper described the microwave-assisted synthesis of compounds related to the mentioned chemical, showcasing a green and efficient method for producing compounds with in vitro antimicrobial and antifungal activities (Bhat, Shalla, & Dongre, 2015).
Mesogenic Polythiophenes Studies : Another study synthesized and investigated molecular ordering of related oligomers, contributing to the field of materials chemistry, particularly in understanding the properties of liquid crystalline phases (Suryanarayanan, Prasannan, Hong, Sambathkumar, & Somanathan, 2014).
Propriétés
IUPAC Name |
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3S/c1-15-4-9-17(10-5-15)19(22)13-8-16-6-11-18(12-7-16)24-21(23)20-3-2-14-25-20/h2-14H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIQZPQQSNCPIV-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2486834.png)



![N-[2-(4-chlorophenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B2486842.png)
![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B2486845.png)

![1-(3,5-dimethylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2486847.png)
![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2486848.png)

![2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2486850.png)
![2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2486852.png)
![3-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2486854.png)
![2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2486857.png)